molecular formula C15H19N3 B7540583 N-(4-methylcyclohexyl)quinoxalin-2-amine

N-(4-methylcyclohexyl)quinoxalin-2-amine

Cat. No.: B7540583
M. Wt: 241.33 g/mol
InChI Key: BDDKIFRLWVQHPQ-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)quinoxalin-2-amine is a quinoxaline derivative characterized by a 4-methylcyclohexyl substituent attached to the amine group at the 2-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and fluorescence properties . The 4-methylcyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name

N-(4-methylcyclohexyl)quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-11-6-8-12(9-7-11)17-15-10-16-13-4-2-3-5-14(13)18-15/h2-5,10-12H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDKIFRLWVQHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Differences

Key structural analogs include:

  • N-Ethyl-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine (): Features an ethyl group at the amine and a phenylisoxazole-methoxy substituent at the 3-position.
  • N-(3-Methylphenyl)quinoxalin-2-amine monohydrate (): Contains a 3-methylphenyl group at the amine and crystallizes with a water molecule.

Table 1: Structural Comparison

Compound Substituent at Amine Additional Substituent Key Features
N-(4-methylcyclohexyl)quinoxalin-2-amine 4-methylcyclohexyl None High lipophilicity, steric bulk
N-Ethyl-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine Ethyl 3-phenylisoxazol-5-yl-methoxy Enhanced π-conjugation, polar groups
N-(3-Methylphenyl)quinoxalin-2-amine 3-methylphenyl None Planar structure, fluorescence

Substituent Impact :

  • The 4-methylcyclohexyl group in the target compound is bulkier and more lipophilic than the 3-methylphenyl or ethyl groups in analogs. This reduces planarity and may hinder intermolecular interactions (e.g., π-π stacking) observed in ’s phenyl derivative .

Key Observations :

  • The target compound’s synthesis likely mirrors ’s method but substitutes m-toluidine with 4-methylcyclohexylamine. However, the steric bulk of the cyclohexyl group may necessitate longer reaction times or higher temperatures.
  • ’s derivative requires oxidative coupling under controlled conditions (0°C), highlighting the sensitivity of substituted quinoxalines to reaction parameters .

Physical and Chemical Properties

Solubility and Lipophilicity :

  • The 4-methylcyclohexyl group increases lipophilicity, likely reducing water solubility compared to the 3-methylphenyl derivative (which forms hydrogen bonds with water in its monohydrate form) .

Crystallography and Stability :

  • ’s compound exhibits planarity (r.m.s. deviation = 0.188 Å) and stabilizes via N–H···O and O–H···N hydrogen bonds, enhancing crystalline stability . The cyclohexyl group in the target compound disrupts planarity, possibly leading to amorphous solid forms or reduced thermal stability.

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